Cas no 352018-89-4 (4-isocyanato-3-methyl-5-phenylisoxazole)

4-isocyanato-3-methyl-5-phenylisoxazole is an isoxazole derivative featuring a 4-isocyanato and 5-phenyl substituent. This compound exhibits notable thermal stability and chemical inertness, making it ideal for applications requiring high stability and resistance to degradation. Its unique structure confers versatile reactivity, enabling it to participate in various synthetic reactions with high efficiency.
4-isocyanato-3-methyl-5-phenylisoxazole structure
352018-89-4 structure
Product Name:4-isocyanato-3-methyl-5-phenylisoxazole
CAS No:352018-89-4
MF:C11H8N2O2
MW:200.193422317505
MDL:MFCD03086123
CID:303510
PubChem ID:2776517
Update Time:2025-07-15

4-isocyanato-3-methyl-5-phenylisoxazole Chemical and Physical Properties

Names and Identifiers

    • Isoxazole,4-isocyanato-3-methyl-5-phenyl-
    • 3-METHYL-5-PHENYLISOXAZOL-4-YL ISOCYANATE
    • 4-isocyanato-3-methyl-5-phenyl-1,2-oxazole
    • 4-Isocyanato-3-methyl-5-phenylisoxazole
    • FT-0618809
    • 4-isocyanato-3-methyl-5-phenylisoxazole, AldrichCPR
    • 352018-89-4
    • DTXSID70380149
    • MFCD03086123
    • SCHEMBL2407274
    • J-515590
    • DB-058063
    • 4-isocyanato-3-methyl-5-phenylisoxazole
    • MDL: MFCD03086123
    • Inchi: 1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3
    • InChI Key: ZSAPULDWGBONCI-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(C)=N1)N=C=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 200.05900
  • Monoisotopic Mass: 200.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Melting Point: 79 °C
  • PSA: 55.46000
  • LogP: 2.61730

4-isocyanato-3-methyl-5-phenylisoxazole Security Information

  • Hazard Statement: Harmful
  • Hazardous Material transportation number:UN 2206
  • Hazard Category Code: 20/21/22-36/37/38-22
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S36/37/39
  • Risk Phrases:R20/21/22; R36/37/38

4-isocyanato-3-methyl-5-phenylisoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-isocyanato-3-methyl-5-phenylisoxazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:352018-89-4)4-isocyanato-3-methyl-5-phenylisoxazole
Order Number:A1156803
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:35
Price ($):155.0
Email:sales@amadischem.com

Additional information on 4-isocyanato-3-methyl-5-phenylisoxazole

Professional Introduction to 4-isocyanato-3-methyl-5-phenylisoxazole (CAS No. 352018-89-4)

4-isocyanato-3-methyl-5-phenylisoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 352018-89-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic molecule features an isoxazole core substituted with an isocyanate group, a methyl group, and a phenyl ring, making it a versatile intermediate for the synthesis of various bioactive molecules and functional materials.

The isocyanate functional group (-NCO) in this compound is particularly noteworthy due to its reactivity and potential applications in drug design. Isocyanates are known for their ability to undergo nucleophilic addition reactions, forming urea or carbamate derivatives. These reactions are fundamental in medicinal chemistry, where such transformations are often employed to link pharmacophores together or to modify the solubility and bioavailability of drug candidates. The presence of the methyl and phenyl substituents further enhances the structural diversity of 4-isocyanato-3-methyl-5-phenylisoxazole, allowing for fine-tuning of its chemical properties and biological activity.

In recent years, there has been growing interest in isoxazole derivatives as scaffolds for developing novel therapeutic agents. The isoxazole ring itself is a motif found in several bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents. For instance, studies have demonstrated that modifications at the 3-position of the isoxazole ring can significantly influence the pharmacological profile of the molecule. The incorporation of an isocyanato group at the 4-position in 4-isocyanato-3-methyl-5-phenylisoxazole opens up possibilities for further derivatization, enabling the creation of complex structures with tailored biological functions.

One of the most promising applications of this compound lies in its use as a precursor for synthesizing peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides but with improved stability and pharmacokinetic properties. The isocyanate functionality can react with amine-containing molecules, such as amino acids or peptides, to form stable urea bonds. This reaction is highly regioselective and proceeds under mild conditions, making it an attractive choice for constructing peptidomimetic libraries.

Recent advancements in computational chemistry have also highlighted the potential of 4-isocyanato-3-methyl-5-phenylisoxazole as a lead compound for drug discovery. Molecular modeling studies have shown that this molecule can interact with various biological targets through multiple binding modes. The combination of electronic and steric effects from the methyl, phenyl, and isocyanate groups allows for precise tuning of binding affinity and selectivity. These findings suggest that derivatives of this compound could be developed into potent inhibitors or modulators of key enzymes and receptors involved in human diseases.

The versatility of 4-isocyanato-3-methyl-5-phenylisoxazole extends beyond pharmaceutical applications. In materials science, isoxazole derivatives have been explored for their potential use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system provided by the isoxazole ring, combined with electron-withdrawing groups like the isocyanate moiety, can enhance charge transport properties. Additionally, the presence of aromatic rings can contribute to thermal stability and mechanical strength, making these compounds suitable candidates for advanced material formulations.

In conclusion, 4-isocyanato-3-methyl-5-phenylisoxazole (CAS No. 352018-89-4) represents a fascinating molecular entity with broad utility across multiple scientific disciplines. Its unique structural features—particularly the combination of an isocyanate group with methyl and phenyl substituents—make it a valuable building block for synthesizing novel bioactive compounds and functional materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:352018-89-4)4-isocyanato-3-methyl-5-phenylisoxazole
A1156803
Purity:99%
Quantity:1g
Price ($):155.0
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